molecular formula C14H19ClO B8001788 1-(4-Chloro-2-methylphenyl)heptan-1-one

1-(4-Chloro-2-methylphenyl)heptan-1-one

Cat. No.: B8001788
M. Wt: 238.75 g/mol
InChI Key: PNOCHBSHZYGGNC-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H19ClO and a molecular weight of 238.75 g/mol . It is characterized by the presence of a chloro-substituted phenyl ring and a heptanone chain. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 4-Chloro-2-methylbenzoyl chloride and heptane.

    Catalyst: Aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials are handled using automated systems.

    Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety.

    Purification: The crude product is purified using distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)heptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)heptan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The chloro group and the ketone functionality play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenyl)heptan-1-one can be compared with other similar compounds such as:

    1-(4-Chlorophenyl)heptan-1-one: Lacks the methyl group on the phenyl ring.

    1-(4-Methylphenyl)heptan-1-one: Lacks the chloro group on the phenyl ring.

    1-(4-Fluoro-2-methylphenyl)heptan-1-one: Contains a fluoro group instead of a chloro group.

Uniqueness

The presence of both the chloro and methyl groups on the phenyl ring of this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-3-4-5-6-7-14(16)13-9-8-12(15)10-11(13)2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOCHBSHZYGGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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